molecular formula C10H9BrO2 B1585416 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 959058-59-4

7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B1585416
M. Wt: 241.08 g/mol
InChI Key: XSQABQQBQNMZDZ-UHFFFAOYSA-N
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Description

“7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 959058-59-4. It has a molecular weight of 241.08 and its IUPAC name is 7-bromo-4-methoxy-1-indanone .


Synthesis Analysis

The synthesis of compounds similar to “7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one” often involves regiospecific allylic bromination and the use of methoxy groups in the starting materials.


Molecular Structure Analysis

The molecular structure of “7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one” is characterized by the presence of bromo and methoxy groups attached to a dihydroindenone core structure.


Chemical Reactions Analysis

Chemical reactions involving bromo- and methoxy-substituted compounds are diverse, including bromination, hydrolysis, condensation, and cyclization reactions. These reactions are pivotal for the synthesis of various heterocycles and functionalized molecules.


Physical And Chemical Properties Analysis

The physical properties of “7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one”, including melting points, solubility, and crystal structure, are often influenced by the molecular arrangement and the nature of substituents. The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule.

Scientific Research Applications

Synthesis and Chemistry

  • Enantiomerically Pure Synthesis : Zhang et al. (2014) developed a facile 7-step procedure for the synthesis of enantiomerically pure diarylethanes starting from related compounds, highlighting the importance of precise synthesis methods in producing high purity chemicals (Shuo Zhang et al., 2014).
  • Brominated Derivatives in Heterocyclic Synthesis : Martins (2002) synthesized a series of brominated methoxy-alkenones, demonstrating their usefulness in the synthesis of heterocycles, which are important in many chemical and pharmaceutical applications (M. Martins, 2002).
  • New Synthetic Approaches : Loubidi et al. (2016) reported a synthetic pathway to new bromo-methoxy-imidazole derivatives, showcasing the expanding capabilities in synthetic chemistry for creating novel compounds (M. Loubidi et al., 2016).

Analytical Chemistry

  • Quantitative Determination Methods : Ertel and Carstensen (1987) explored the use of bromomethyl-methoxycoumarin as a derivatizing reagent for fatty acids, emphasizing the role of specific chemical reagents in quantitative analysis in analytical chemistry (K. Ertel & J. Carstensen, 1987).

Organic Chemistry and Molecular Studies

  • Molecular Structure and Behavior : Aoki, Nakamura, and Ōki (1982) studied bromine-substituted methoxyphenylfluorenes to investigate their molecular behavior, such as rotational barriers, providing insights into molecular interactions and steric effects (M. Aoki, Mikio Nakamura, & M. Ōki, 1982).
  • Molecular Synthesis and Stability : Bradshaw, Jones, and Nongrum (1991) discussed the stability of alkoxy-substituted inden-2-ones and their derivatives, highlighting the importance of molecular stability in organic synthesis (David P. Bradshaw, David W. Jones, & F. M. Nongrum, 1991).

Safety And Hazards

The safety information for “7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one” includes GHS07 pictograms, with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

7-bromo-4-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQABQQBQNMZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)C2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347115
Record name 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one

CAS RN

959058-59-4
Record name 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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